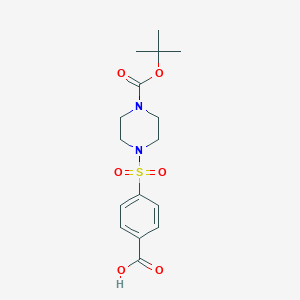

Acide 4-((4-(tert-butoxycarbonyl)pipérazinyl)sulfonyl)benzoïque

Vue d'ensemble

Description

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C16H22N2O6S and a molecular weight of 370.43 g/mol . It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its stability and versatility in chemical reactions, making it a valuable tool in the fields of chemistry, biology, and medicine.

Applications De Recherche Scientifique

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid typically involves the following steps:

Formation of tert-Butoxycarbonyl Piperazine: The first step involves the protection of piperazine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl piperazine.

Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling with Benzoic Acid: The final step involves the coupling of the sulfonylated piperazine with benzoic acid under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The Boc protecting group can be removed under acidic conditions through hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are commonly employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine derivative of the compound.

Mécanisme D'action

The mechanism of action of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((4-(tert-Butoxycarbonyl)piperazinyl)carbonyl)benzoic acid

- 4-((4-(tert-Butoxycarbonyl)piperazinyl)amino)benzoic acid

Uniqueness

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and Boc groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The sulfonyl group enhances its ability to interact with biological targets, while the Boc group ensures protection during synthetic processes .

Activité Biologique

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS No. 138385-00-9) is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanism of action, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₆H₂₂N₂O₆S

- Molecular Weight : 370.42 g/mol

Its structure features a benzoic acid moiety substituted with a sulfonyl group and a tert-butoxycarbonyl-protected piperazine ring, which is significant for its biological interactions and pharmacological properties .

The biological activity of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid primarily stems from the piperazine moiety, which is commonly associated with various pharmacological effects. Piperazine derivatives are known to exhibit multiple biological activities, including:

- Antidepressant Effects : Compounds containing piperazine are often linked to serotonin receptor modulation, which can influence mood and anxiety levels.

- Antimicrobial Activity : Some piperazine derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.

Binding Affinity Studies

Research indicates that the sulfonamide functionality enhances the compound's ability to interact with biological targets. Binding affinity studies typically employ techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure the binding kinetics of the compound to target proteins.

- Isothermal Titration Calorimetry (ITC) : Provides insights into the thermodynamics of binding interactions.

These studies are crucial for understanding the therapeutic potential and safety profile of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives similar to 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid:

- Anticancer Activity : A study demonstrated that piperazine-containing compounds exhibited cytotoxic effects on various cancer cell lines, potentially through apoptosis induction mechanisms.

- Neuropharmacological Effects : Another research highlighted the role of piperazine derivatives in modulating neurotransmitter systems, particularly in animal models of depression and anxiety.

- Antimicrobial Properties : A comparative analysis showed that certain piperazine derivatives displayed significant antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHCUDDQZXTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569489 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138385-00-9 | |

| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.